N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide
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Overview
Description
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a methylbenzohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs similar reaction conditions as those used in laboratory-scale synthesis but may include additional steps for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an antidepressant.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant-like effects are believed to be mediated through the modulation of serotonergic and nitrergic pathways, as well as the inhibition of monoamine oxidase-A (MAO-A) and Na+, K±ATPase enzymes . These interactions lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can be compared with other similar compounds, such as:
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide: This compound has a hydroxyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
N’-(4-tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide:
Properties
CAS No. |
303082-87-3 |
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Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-4-methylbenzamide |
InChI |
InChI=1S/C18H26N2O/c1-13-5-7-14(8-6-13)17(21)20-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,21) |
InChI Key |
KJAUJGXJTILJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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